Class-Level Cytokine Inhibition: Comparing 2-Thioimidazole Scaffolds vs. Related Heterocycles
No direct head-to-head or cross-study quantitative data for 851801-48-4 was identified. However, the closest structurally exemplified class, 2-thio-substituted imidazoles with a 4-fluorophenyl/4-pyridyl core, demonstrated TNF-α release inhibition in LPS-stimulated human whole blood with values ranging from 19% to 49% inhibition at 10 µM [1]. The target compound (851801-48-4) is a structurally distinct analog lacking the 4-fluorophenyl and 4-pyridyl substituents, and its actual activity has not been published. Any differentiation from the known class is purely speculative.
| Evidence Dimension | TNF-α release inhibition in LPS-stimulated human whole blood |
|---|---|
| Target Compound Data | Not determined / Not publicly available |
| Comparator Or Baseline | Compound 1 from US 2004/0116416 (R1=CH3, R3=4-F-phenyl, R4=4-pyridyl): 19% inhibition at 10 µM; Compound 14 (R1=N-morpholinopropyl): 100% inhibition at 10 µM |
| Quantified Difference | Cannot be calculated; no data for 851801-48-4 |
| Conditions | Human whole blood, LPS-stimulated (1 µg/mL E. coli 026:B6), 4 h incubation, TNF-α ELISA [1] |
Why This Matters
The 2-thioimidazole class has validated cytokine-release-inhibiting potential, but 851801-48-4 remains uncharacterized; its procurement for internal phenotypic screening is the only way to establish its own quantitative profile.
- [1] Laufer S, Kotschenreuther D, Merckle P, Tollmann K, Striegel HG. 2-Thio-substituted imidazole derivatives and the use thereof in the pharmaceutical industry. US Patent Application US 2004/0116416 A1. June 17, 2004. Table 1. View Source
